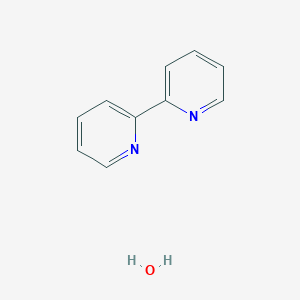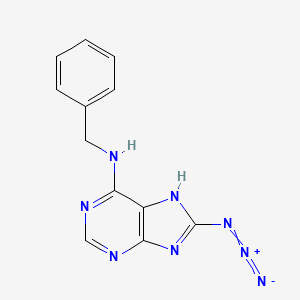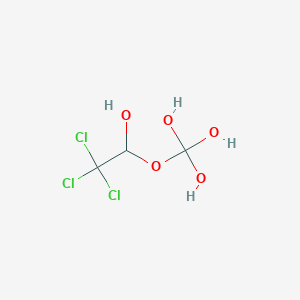
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is a chemical compound with the molecular formula C3H5Cl3O4. It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to an ethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Trichloroacetic acid and dichloroacetic acid.
Reduction: Dichloroethanol and monochloroethanol.
Substitution: Hydroxyethoxy derivatives and aminoethoxy derivatives.
Scientific Research Applications
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: A related compound with similar chemical properties but different applications.
Dichloroacetic acid: Another similar compound with distinct reactivity and uses.
Chloroethanol: A less chlorinated derivative with different chemical behavior.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinctive reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
64918-82-7 |
|---|---|
Molecular Formula |
C3H5Cl3O5 |
Molecular Weight |
227.42 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-hydroxyethoxy)methanetriol |
InChI |
InChI=1S/C3H5Cl3O5/c4-2(5,6)1(7)11-3(8,9)10/h1,7-10H |
InChI Key |
LLSUTUBFSZGVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)OC(O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


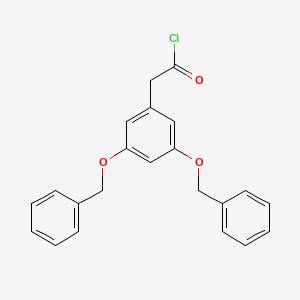
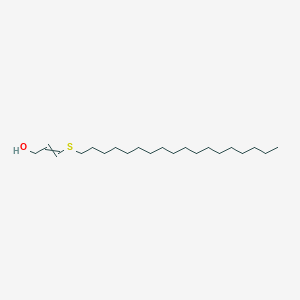
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
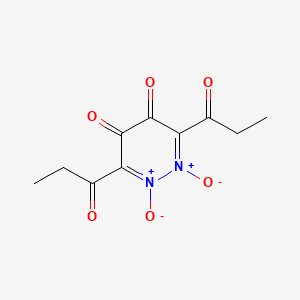
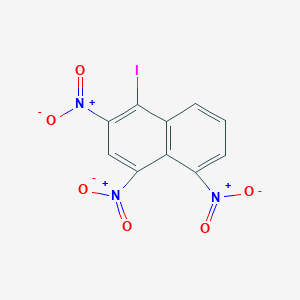
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)

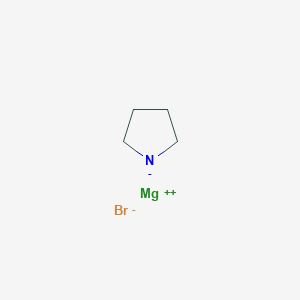
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
